2-(Chloromethyl)-5-nitro-1,3-benzoxazole
Overview
Description
2-(Chloromethyl)-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both nitro and chloromethyl groups in the benzoxazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole typically involves the following steps:
Nitration: The nitration of 1,3-benzoxazole is carried out using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the 5-position of the benzoxazole ring.
Chloromethylation: The chloromethylation of 5-nitro-1,3-benzoxazole is achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This introduces a chloromethyl group at the 2-position of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is 2-(Chloromethyl)-5-amino-1,3-benzoxazole.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
2-(Chloromethyl)-5-nitro-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-benzoxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1,3-benzoxazole: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Bromomethyl)-5-nitro-1,3-benzoxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.
Uniqueness
2-(Chloromethyl)-5-nitro-1,3-benzoxazole is unique due to the presence of both nitro and chloromethyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications in different fields.
Properties
IUPAC Name |
2-(chloromethyl)-5-nitro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZQGQKSWZXRCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377344 | |
Record name | 2-(chloromethyl)-5-nitro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119198-10-6 | |
Record name | 2-(chloromethyl)-5-nitro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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